molecular formula C15H13NO3S B8448241 (1-benzenesulfonyl-1H-indol-6-yl)-methanol

(1-benzenesulfonyl-1H-indol-6-yl)-methanol

Cat. No. B8448241
M. Wt: 287.3 g/mol
InChI Key: DIGHGXHDUDLCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-benzenesulfonyl-1H-indol-6-yl)-methanol is a useful research compound. Its molecular formula is C15H13NO3S and its molecular weight is 287.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-benzenesulfonyl-1H-indol-6-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-benzenesulfonyl-1H-indol-6-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-benzenesulfonyl-1H-indol-6-yl)-methanol

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

[1-(benzenesulfonyl)indol-6-yl]methanol

InChI

InChI=1S/C15H13NO3S/c17-11-12-6-7-13-8-9-16(15(13)10-12)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2

InChI Key

DIGHGXHDUDLCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predetermined amount of lithium aluminum hydride (167 mg, 4.42 mmol) was placed into a reaction container, and anhydrous tetrahydrofuran (THF) (15 ml) was added thereto, and this was cooled to 0° C. An anhydrous tetrahydrofuran (THF) solution (5 ml) of 1-benzenesulfonyl-1H-indole-6-carboxylic acid methyl ester (930 mg, 2.95 mmol) was added to the mixture. This was stirred at 0° C. for 30 minutes. An aqueous solution saturated with ammonium chloride (1 ml) was added to the mixture. After Celite filtration, the Celite was washed with dichloromethane. The filtrate was dried over anhydrous sodium sulfate. The desiccant was removed by filtration, and concentration was performed. Then, by concentration under reduced pressure, (1-benzenesulfonyl-1H-indol-6-yl)-methanol was obtained as an oily brown material (859 mg, 100%).
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
930 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
100%

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